trans-Deltamethrin)
Overview
Description
Synthesis Analysis
The synthesis of deltamethrin and its metabolites involves complex chemical processes. For example, the synthesis of deltamethrin metabolites like 3-phenoxybenzoic acid and the corresponding alcohols involves specific chemical reactions with a high degree of specificity (Do-Cao-Thang et al., 1985). Another key intermediate in the synthesis of deltamethrin, 1R-cis-2,2-Dimethyl-3-(2,2-dibromovinyl)cyclopropane carboxylic acid, can be obtained through Wittig reaction or from bicyclic tribromo-lactone by reaction with zinc and acetic acid (G. H. Kulkarni & S. Toke, 1989).
Molecular Structure Analysis
Deltamethrin's effectiveness is attributed to its specific molecular structure, which allows for the isomerization that is critical to its insecticidal activity. Research has shown that natural water and sunlight can cause cis/trans isomerization of deltamethrin, producing various isomers with differing levels of activity against pests (R. Maguire, 1990).
Chemical Reactions and Properties
Deltamethrin undergoes various chemical reactions, including photochemical and chemical isomerization, which can affect its potency and toxicity. For instance, sunlight irradiation can lead to the production of both active and inactive isomers of deltamethrin, affecting its overall effectiveness (R. Maguire, 1990).
Scientific Research Applications
Environmental Safety and Use : Deltamethrin is used for crop, cattle, and human health protection. Extensive research has evaluated its safety for various stakeholders (Mestres & Mestres, 1992).
Toxicity Studies :
- Aquatic Life : Deltamethrin showed significant toxicity in rainbow trout and caused genotoxic damage to erythrocytes in freshwater fish Channa punctata, indicating oxidative stress contribution to this damage (Ural & Sağlam, 2005); (Ansari et al., 2009).
- Mammals and Humans : Studies have shown that deltamethrin can induce DNA damage in human peripheral blood leukocytes and has neurotoxic effects in mice, suggesting a central site of action (Villarini et al., 1998); (Staatz, Bloom & Lech, 1982).
Biomedical Research :
- Gene Expression : Perinatal exposure to deltamethrin decreased mRNA expression of genes potentially disrupting normal adipogenesis and lipid and glucose metabolism (Armstrong et al., 2013).
- Proteomic Investigations : Exposure to deltamethrin in Daphnia magna led to up- and down-regulation of proteins in various biological processes and molecular functions (Toumi et al., 2014).
Health Impact and Mitigation :
- Organ-Specific Effects : Deltamethrin exposure caused induction of antioxidant enzymes in the kidney and liver, but depletion in gills of freshwater fish, Channa punctatus (Sayeed et al., 2003).
- Cardiovascular and Neurological Effects : In zebrafish larvae, deltamethrin induced cardiovascular toxicity and anxiety-like behavior. Sodium tanshinone IIA sulfonate and melatonin were found to alleviate these effects (Li et al., 2019).
Protective Agents Against Toxicity :
- Vitamin E and Vitamin C : Both vitamins showed potential in diminishing the adverse effects of deltamethrin in rats and restoring affected parameters to near-normal values (Yousef, Awad & Mohamed, 2006); (Mongi et al., 2011).
- Natural Extracts : Spirulina platensis and Allium sativum (garlic) extract showed potential in minimizing the toxic effects of deltamethrin (Abdel-Daim, Abuzead & Halawa, 2013); (Ncir et al., 2016).
Safety And Hazards
Deltamethrin is low in toxicity when it is touched or breathed in and is low to moderately toxic if eaten . It can cause vomiting, drooling, in-coordination, and muscle tremors if dogs and cats eat enough of it . It is toxic to aquatic life, particularly fish . Although generally considered safe to use around humans, it is still neurotoxic . It is an allergen and causes asthma in some people .
properties
IUPAC Name |
[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZREIFADZCYQD-GGPKGHCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Br2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10110063 | |
Record name | trans-Deltamethrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10110063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Deltamethrin) | |
CAS RN |
64363-96-8 | |
Record name | (S)-Cyano(3-phenoxyphenyl)methyl (1R,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64363-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-Deltamethrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10110063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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